1,2,3,4-Tetraphenyl-1,3-cyclopentadiene
Overview
Description
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is an organic compound with the molecular formula C29H22. It is a multi-phenylated version of cyclopentadiene, often utilized in materials science and organic chemistry research as a ligand or as a building block for the synthesis of larger, more complex organic molecules . The compound’s rigid structure and conjugated system make it a subject of interest in the study of electron-rich aromatic systems, which are relevant for understanding the properties of conductive materials .
Preparation Methods
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene is typically synthesized through the condensation reactions of diphenylacetylene with methylchromium systems . This reaction forms the compound as one of the condensation products . Another method involves the reaction of phenylmagnesium bromide on benzaldiphenylmaleide, followed by reduction, dehydration, and oxidation of the intermediate methylenedesoxybenzoin . These synthetic routes require specific reaction conditions, including the use of catalysts and controlled temperatures.
Chemical Reactions Analysis
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetraphenylcyclopentadienone.
Substitution: It can participate in substitution reactions where phenyl groups are replaced by other substituents.
Addition: The compound can undergo addition reactions with various reagents, forming new products with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene has several scientific research applications:
Materials Science: It is used as a ligand or building block for the synthesis of larger, more complex organic molecules.
Polymer Science: The compound is explored for its potential to form polymers with unique optical and electronic properties.
Organometallic Chemistry: It acts as a ligand to transition metals, aiding in the development of novel catalysts and coordination complexes.
Optoelectronics: The compound is employed in the fabrication of triple-layer blue-emitting devices.
Mechanism of Action
The mechanism by which 1,2,3,4-Tetraphenyl-1,3-cyclopentadiene exerts its effects involves its ability to participate in various chemical reactions due to its electron-rich aromatic system. The compound’s phenyl groups provide steric hindrance, influencing its reactivity and selectivity in chemical reactions . Additionally, the compound’s conjugated system allows it to interact with other molecules through π-π interactions, making it useful in the study of conductive materials .
Comparison with Similar Compounds
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene can be compared with other similar compounds, such as:
- 1,2,3,4-Tetramethyl-1,3-cyclopentadiene
- 1,2,3,4,5-Pentamethylcyclopentadiene
- Tetraphenylcyclopentadienone
These compounds share similar structural features but differ in the number and type of substituents on the cyclopentadiene ring. The uniqueness of this compound lies in its multiple phenyl groups, which provide significant steric hindrance and influence its chemical reactivity and selectivity .
Biological Activity
1,2,3,4-Tetraphenyl-1,3-cyclopentadiene (TPCP) is a multi-phenylated derivative of cyclopentadiene characterized by its rigid structure and conjugated system. This compound has garnered interest in various fields including materials science and organic chemistry due to its unique electronic properties and potential applications in optoelectronic devices. This article delves into the biological activity of TPCP, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : CH
- Molecular Weight : 370.48 g/mol
- CAS Number : 15570-45-3
TPCP exhibits biological activity primarily through its interactions in organic layers of electronic devices. Its mechanism involves:
- Aggregation-Induced Emission (AIE) : TPCP shows enhanced fluorescence in the solid state compared to solution due to strong intermolecular interactions, which facilitate tight molecular packing. This property is crucial for applications in light-emitting devices .
- Electron-Rich Aromatic System : The presence of multiple phenyl groups contributes to its electron-rich nature, making it a suitable candidate for forming coordination complexes with transition metals.
Biological Applications
While TPCP is predominantly studied for its physical and chemical properties, there are emerging interests in its biological implications:
- Anticancer Potential : Preliminary studies suggest that derivatives of TPCP may exhibit anticancer properties. For instance, investigations into related compounds have shown promise in inhibiting tumor growth through mechanisms involving apoptosis and cell cycle arrest .
- Fluorescent Probes : The fluorescent properties of TPCP make it a candidate for use as a biological probe in imaging applications. Its ability to enhance emission under specific conditions can be utilized in tracking cellular processes .
Case Study 1: Synthesis and Fluorescence Properties
A study reported the synthesis of TPCP via cross-aldol condensation followed by cyclization reactions. The resulting compound demonstrated significant aggregation-induced emission enhancement (AIEE) when analyzed in THF/water solutions . The fluorescence intensity was markedly higher in solid-state applications, indicating potential uses in optoelectronic devices.
Case Study 2: Anticancer Activity Assessment
Research examining the biological activity of phenyl-substituted cyclopentadienes indicated that these compounds could induce apoptosis in cancer cell lines. Specifically, derivatives similar to TPCP were tested against various cancer types, revealing a dose-dependent inhibition of cell proliferation . These findings suggest that further exploration into TPCP's derivatives could yield valuable insights into their therapeutic potential.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Key Properties | Biological Activity |
---|---|---|---|
This compound | Multi-phenylated Cyclopentadiene | High fluorescence; AIEE | Potential anticancer activity |
Tetraphenylcyclopentadienone | Oxidized form | Reactivity with electrophiles | Limited biological studies |
1,2,3,4-Tetramethyl-1,3-cyclopentadiene | Methyl-substituted | Different reactivity profile | Less explored |
Properties
IUPAC Name |
(2,3,4-triphenylcyclopenta-1,3-dien-1-yl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H22/c1-5-13-22(14-6-1)26-21-27(23-15-7-2-8-16-23)29(25-19-11-4-12-20-25)28(26)24-17-9-3-10-18-24/h1-20H,21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCXLYAWYOTYWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90165955 | |
Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15570-45-3, 197711-16-3 | |
Record name | 1,1′,1′′,1′′′-(1,3-Cyclopentadiene-1,2,3,4-tetrayl)tetrakis[benzene] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15570-45-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1,1′,1′′,1′′′-(1,3-cyclopentadiene-1,2,3,4-tetrayl)tetrakis-, radical ion(1-) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=197711-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015570453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 15570-45-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72113 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1,2,3,4-Tetraphenylcyclopenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90165955 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetraphenylcyclopenta-1,3-diene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.002 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 1,2,3,4-TETRAPHENYLCYCLOPENTA-1,3-DIENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y473A39659 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
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